molecular formula C22H23N3O5S B2620246 N-(2-(benzofuran-2-yl)-2-(dimethylamino)ethyl)-4-(2,5-dioxopyrrolidin-1-yl)benzenesulfonamide CAS No. 2034613-21-1

N-(2-(benzofuran-2-yl)-2-(dimethylamino)ethyl)-4-(2,5-dioxopyrrolidin-1-yl)benzenesulfonamide

Cat. No.: B2620246
CAS No.: 2034613-21-1
M. Wt: 441.5
InChI Key: RQMUBFYHAAUVMO-UHFFFAOYSA-N
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Description

N-(2-(benzofuran-2-yl)-2-(dimethylamino)ethyl)-4-(2,5-dioxopyrrolidin-1-yl)benzenesulfonamide is a complex organic compound that features a benzofuran moiety, a dimethylaminoethyl group, and a benzenesulfonamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(benzofuran-2-yl)-2-(dimethylamino)ethyl)-4-(2,5-dioxopyrrolidin-1-yl)benzenesulfonamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Benzofuran Moiety: This can be achieved through cyclization reactions involving phenol derivatives and aldehydes.

    Introduction of the Dimethylaminoethyl Group: This step often involves alkylation reactions using dimethylamine and appropriate alkyl halides.

    Sulfonamide Formation: The final step involves the reaction of the intermediate with sulfonyl chlorides to form the sulfonamide group.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The benzofuran moiety can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzofuran and benzenesulfonamide sites.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical agent.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(benzofuran-2-yl)-2-(dimethylamino)ethyl)benzenesulfonamide
  • N-(2-(benzofuran-2-yl)ethyl)-4-(2,5-dioxopyrrolidin-1-yl)benzenesulfonamide

Uniqueness

N-(2-(benzofuran-2-yl)-2-(dimethylamino)ethyl)-4-(2,5-dioxopyrrolidin-1-yl)benzenesulfonamide is unique due to the combination of its structural features, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

N-[2-(1-benzofuran-2-yl)-2-(dimethylamino)ethyl]-4-(2,5-dioxopyrrolidin-1-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O5S/c1-24(2)18(20-13-15-5-3-4-6-19(15)30-20)14-23-31(28,29)17-9-7-16(8-10-17)25-21(26)11-12-22(25)27/h3-10,13,18,23H,11-12,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQMUBFYHAAUVMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(CNS(=O)(=O)C1=CC=C(C=C1)N2C(=O)CCC2=O)C3=CC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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